2-chloro-N,N-bis(2-methoxyethyl)acetamide
Description
Contextualization as a Key Synthetic Building Block
In principle, 2-chloro-N,N-bis(2-methoxyethyl)acetamide possesses the key features of a versatile synthetic building block. The presence of a reactive carbon-chlorine bond α- to a carbonyl group makes it an electrophilic species susceptible to nucleophilic attack. This reactivity is the cornerstone of the synthetic utility of the broader chloroacetamide class. The N,N-bis(2-methoxyethyl) substituents would modulate the compound's steric and electronic properties, as well as its solubility in various organic solvents, potentially influencing its reactivity in synthetic transformations.
The general synthesis of N-substituted chloroacetamides involves the reaction of a corresponding amine with chloroacetyl chloride. researchgate.net Thus, it is probable that this compound can be synthesized from bis(2-methoxyethyl)amine (B57041) and chloroacetyl chloride.
Overview of its Strategic Role in Carbon-Carbon Bond Formation
Detailed research findings on the specific use of this compound in carbon-carbon bond formation are not available in the current scientific literature. However, based on the known reactivity of similar α-chloroamides, it could potentially participate in reactions such as:
Alkylation of Carbon Nucleophiles: Reactions with enolates, carbanions, or other carbon-based nucleophiles could lead to the formation of new carbon-carbon bonds. The efficiency of such reactions would be influenced by the steric hindrance imposed by the N,N-bis(2-methoxyethyl) groups.
Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, it might be possible to use this compound to alkylate aromatic rings, though this application is less common for chloroacetamides compared to other alkylating agents.
It is important to reiterate that these are postulated applications based on the general reactivity of the chloroacetamide functional group, and specific examples involving this compound have not been documented in peer-reviewed literature.
Current Research Landscape and Emerging Areas of Investigation
The current research landscape for this compound appears to be an open field. There are no prominent, emerging areas of investigation specifically focused on this compound that are evident from the available scientific literature. The broader research on chloroacetamides continues to explore their utility in the synthesis of heterocyclic compounds and as precursors for various functional groups. researchgate.net Future investigations could potentially explore the unique role of the methoxyethyl groups in directing reaction pathways or in the biological activity of molecules synthesized from this building block.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-bis(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGAPKCNIQGYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10263-25-9 | |
| Record name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Employing 2 Chloro N,n Bis 2 Methoxyethyl Acetamide
General Considerations for its Chemical Transformation
2-chloro-N,N-bis(2-methoxyethyl)acetamide belongs to the class of α-chloroacetamides. The primary site of reactivity in this molecule is the carbon-chlorine bond. The chlorine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This fundamental reactivity allows for a variety of substitution reactions where the chlorine is displaced by a range of nucleophiles.
The amide functionality, specifically the N,N-bis(2-methoxyethyl) group, can influence the reactivity of the molecule. The ether linkages within these substituents may offer potential coordination sites for metal catalysts, which could modulate the compound's reactivity in certain transformations. Furthermore, the electronic and steric properties of the amide group can impact the electrophilicity of the α-carbon.
Reactivity as an Electrophilic Partner in Cross-Coupling Reactions
While α-chloroacetamides are known to participate in various nucleophilic substitution reactions, their application as electrophilic partners in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds is a more advanced and specific area of study.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organic halide. While extensively developed for aryl and vinyl halides, the use of alkyl halides, particularly those with an adjacent carbonyl group, presents unique challenges and opportunities.
Based on currently available scientific literature, there are no specific examples or detailed studies on the use of This compound in Suzuki-Miyaura cross-coupling reactions. The following subsections are therefore based on the general principles of such reactions and outline the hypothetical considerations for the application of this specific compound.
Recent advancements in cross-coupling chemistry have explored the use of more abundant and less toxic first-row transition metals, as well as zinc, as catalysts. rsc.org Zinc-catalyzed Suzuki-Miyaura reactions have been reported, offering a potential avenue for the coupling of alkyl electrophiles. researchgate.net A proposed mechanism for zinc-catalyzed cross-coupling reactions involves the formation of an organozinc intermediate. rsc.org However, no studies have specifically investigated the use of this compound in these zinc-catalyzed systems.
Table 1: Hypothetical Screening of Solvents for Suzuki-Miyaura Coupling of this compound
| Entry | Solvent | Catalyst | Base | Temperature (°C) | Hypothetical Yield (%) |
| 1 | Dioxane | [Catalyst A] | [Base X] | 80 | - |
| 2 | Cyclopentyl methyl ether | [Catalyst A] | [Base X] | 80 | - |
| 3 | 2-Methyltetrahydrofuran (B130290) | [Catalyst A] | [Base X] | 80 | - |
| 4 | Dioxane | [Catalyst B] | [Base Y] | 100 | - |
| 5 | Cyclopentyl methyl ether | [Catalyst B] | [Base Y] | 100 | - |
| 6 | 2-Methyltetrahydrofuran | [Catalyst B] | [Base Y] | 100 | - |
| This table is for illustrative purposes only, as no experimental data for this specific reaction is currently available. |
The formation of a bond between a C(sp3) center (from the acetamide) and a C(sp2) center (from an aryl or vinyl boronic acid) is a key transformation in modern organic synthesis. The efficiency of such a reaction is highly dependent on the catalyst. Palladium and nickel complexes with specialized ligands are often required to facilitate the challenging oxidative addition and reductive elimination steps involving C(sp3) electrophiles. For this compound, a successful catalyst would need to be active enough to cleave the C-Cl bond without promoting unwanted side reactions.
Table 2: Hypothetical Catalyst Scope for C(sp3)-C(sp2) Coupling with this compound
| Entry | Catalyst | Ligand | Base | Substrate Scope | Hypothetical Efficiency |
| 1 | Pd(OAc)2 | SPhos | K3PO4 | Arylboronic acids | - |
| 2 | NiCl2(dppp) | - | K3PO4 | Arylboronic acids | - |
| 3 | Pd2(dba)3 | XPhos | CsF | Vinylboronic acids | - |
| 4 | ZnBr2 | - | LiOt-Bu | Arylboronic esters | - |
| This table is for illustrative purposes only, as no experimental data for this specific reaction is currently available. |
Exploration of Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling reactions could potentially be employed for the transformation of this compound. These include, but are not limited to, the Negishi (organozinc), Stille (organotin), and Kumada (Grignard) couplings. Each of these methods has its own advantages and limitations regarding functional group tolerance and substrate scope. ethz.ch The development of such reactions for this compound would require dedicated research to identify suitable catalysts and reaction conditions. To date, there is no published research detailing the use of this specific compound in these other cross-coupling methodologies.
Palladium-Catalyzed Coupling Systems
A significant advancement in the synthesis of α-aryl amides involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Research has demonstrated a method for the α-arylation of tertiary 2-chloroacetamides with (hetero)aryltrifluoroborates. researchgate.netnih.gov This approach avoids the use of strong bases and the pre-formation of sensitive reagents at low temperatures, which are often required in traditional enolate chemistry. nih.gov
The catalyst system of choice for this transformation is a preformed palladium complex, XPhos-Pd-G2, which contains a bulky monodentate biaryl phosphine (B1218219) ligand. nih.gov This catalyst is effective at promoting the coupling of a wide range of aryl and heteroaryl trifluoroborate salts with chloroacetamide electrophiles. nih.gov The reaction typically proceeds under mild conditions, making it tolerant of various functional groups on the nucleophilic partner. researchgate.netnih.gov This methodology represents a reversal of the typical reaction polarity, employing the α-halo amide as the electrophile. nih.gov
Table 1: Conditions for Palladium-Catalyzed α-Arylation of a Tertiary 2-Chloroacetamide
| Parameter | Condition |
| Catalyst | XPhos-Pd-G2 (1 mol %) |
| Nucleophile | (Hetero)aryl trifluoroborate (1.05 equiv) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | THF/H₂O (4:1) |
| Temperature | 80–100 °C |
| Atmosphere | Argon |
Data sourced from a general procedure for tertiary 2-chloroacetamides. researchgate.net
Iron-Catalyzed Coupling Systems
While iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-based systems, specific studies detailing the use of this compound as a substrate are not extensively documented in the reviewed literature. Methodologies have been developed for iron-catalyzed reactions between aryl Grignard reagents and α-bromo esters, which represents a similar reversal of polarity. nih.gov However, these methods often require inert conditions for the in situ formation of the organometallic reagent and can have limited functional group tolerance. nih.gov The application of iron catalysis to the direct α-arylation of 2-chloroacetamides remains an area for further investigation.
Nickel-Catalyzed Coupling Systems
Nickel catalysis is a powerful tool for constructing carbon-carbon bonds, particularly in asymmetric synthesis. nih.govrsc.org Research has shown nickel-catalyzed enantioselective α-arylation of substrates like ketone enolates and α-chloro thioesters. nih.govrsc.org For instance, the combination of Ni(COD)₂ and chiral ligands like (R)-BINAP can effectively couple ketone enolates with aryl chlorides to produce chiral α-aryl ketones with high enantioselectivity. nih.gov Similarly, dual nickel/photoredox catalysis has been successfully applied to the coupling of racemic α-chloro thioesters with aryl iodides. rsc.org Despite these advances with related α-halo carbonyl compounds, specific examples employing this compound in nickel-catalyzed coupling reactions are not prominent in the surveyed scientific literature, indicating a potential opportunity for future research.
Nucleophilic Counterparts and Reagent Design in Coupling Reactions
The success of cross-coupling reactions heavily relies on the nature of the nucleophilic partner. For the palladium-catalyzed α-arylation of 2-chloroacetamides, organotrifluoroborate salts have proven to be highly effective nucleophiles. researchgate.netnih.gov
Aryl Borates: Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that are compatible with a broad range of functional groups. researchgate.net Their use in Suzuki-Miyaura reactions circumvents the need for strong bases, which can be detrimental to sensitive substrates. nih.govnih.gov This stability and functional group tolerance make them superior reagents for the synthesis of complex α-(hetero)aryl amides. researchgate.net
Aryl Zincates: While not specifically documented for coupling with 2-chloroacetamides, lithium aryl zincates, such as [Ph₂ZnBr]Li, have been designed as highly reactive nucleophiles in other contexts. In nickel-catalyzed asymmetric couplings of secondary benzylic halides, these "ate" complexes have been shown to facilitate the transmetalation step of the catalytic cycle. nih.gov This acceleration is crucial for reactions where slow transmetalation might lead to side reactions or low enantioselectivity. nih.gov The in situ generation of aryl zincates from reagents like lithium organoboronates and a zinc salt (e.g., ZnBr₂) is a viable strategy to enhance reactivity. nih.gov This principle of reagent design could potentially be applied to develop new coupling methodologies for substrates like this compound.
Nucleophilic Substitution and Elimination Pathways
Studies on Nucleophilic Substitution Reactions
The chemical reactivity of 2-chloroacetamides is dominated by the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the chloride ion. researchgate.netresearchgate.net This reactivity makes compounds like this compound valuable synthetic intermediates. ijpsr.info The chlorine atom is readily replaced by a variety of nucleophiles, a characteristic feature of this class of compounds. researchgate.netresearchgate.net
Kinetic studies on related α-chloroacetanilides reacting with benzylamines in DMSO suggest a stepwise mechanism. This pathway involves a rate-limiting expulsion of the chloride leaving group from a zwitterionic tetrahedral intermediate formed after the initial nucleophilic attack. nih.gov This inherent reactivity has been exploited to synthesize a wide array of more complex molecules and heterocyclic systems. researchgate.net
Table 2: Examples of Nucleophilic Substitution on Chloroacetamides
| Nucleophile Type | Example Nucleophile | Product Class |
| Oxygen | Phenols, Alcohols | Aryl/Alkyl Ethers |
| Nitrogen | Amines, Indoles | Substituted Glycinamides |
| Sulfur | Thiols, Thiophenols | Thioethers |
| Carbon | Cyanide | α-Cyanoacetamides |
Data compiled from studies on the general reactivity of N-substituted 2-chloroacetamides. researchgate.net
The biological activity of many chloroacetamide derivatives is attributed to this alkylating ability, where they react with biological nucleophiles such as the thiol groups in enzymes and glutathione. researchgate.net
Investigations into Potential Elimination Reactions
In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. libretexts.org For this compound, an elimination reaction would involve the removal of the chlorine atom from the α-carbon and a proton from the β-carbon (the methyl group of the acetyl moiety). However, because the α-carbon in this molecule is adjacent to the carbonyl group and not a methyl or methylene (B1212753) group with hydrogens, a standard β-elimination is not possible.
Instead, one could consider the potential for an α-elimination to form a carbene, though this is generally not a favorable pathway for this type of compound. A more plausible, though not commonly reported, pathway could involve the formation of a ketene (B1206846) intermediate under specific basic conditions, followed by subsequent reaction.
Competition between substitution and elimination is a key concept in the reactivity of alkyl halides. libretexts.org Elimination is favored by strong, sterically hindered bases and higher temperatures. Substitution (specifically the Sₙ2 mechanism) is favored by good nucleophiles that are weak bases. utexas.edu Given that the primary reactivity described for 2-chloroacetamides is overwhelmingly nucleophilic substitution, it is likely that this pathway is kinetically and thermodynamically favored under most conditions. researchgate.netresearchgate.net Specific investigations into forcing elimination pathways for this compound are not found in the surveyed literature, suggesting that its synthetic utility lies almost exclusively in its role as an electrophile in substitution and coupling reactions.
Derivatization and Further Functionalization Strategies Post-Transformation
Given the lack of specific data for this compound, this section cannot be populated with the requested detailed research findings or data tables. The general reactivity pattern of chloroacetamides suggests that products formed from the initial nucleophilic substitution could undergo further functionalization. For example, the newly introduced functionalities could be modified, or the amide group itself could be subjected to various chemical transformations. However, without specific examples from the literature involving this compound, any discussion would be purely speculative and would not adhere to the strict requirement for scientifically accurate, published research findings.
Mechanistic Elucidation of Chemical Transformations Involving 2 Chloro N,n Bis 2 Methoxyethyl Acetamide
Detailed Analysis of Catalytic Cycles in Metal-Mediated Cross-Coupling
Metal-catalyzed cross-coupling reactions are fundamental in synthetic chemistry, typically involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, no studies were identified that specifically detail these steps for 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Transmetalation Steps and Key Organometallic Intermediates (e.g., triarylzincates, mixed zincates)
The transmetalation step in a catalytic cycle involves the transfer of an organic group from one metal to another, in this case, potentially from a triarylzincate or mixed zincate to a palladium or nickel center. Organozinc reagents are valued for their functional group tolerance. rsc.org However, the scientific literature lacks specific examples or computational studies of transmetalation involving this compound and these organozinc species.
Reductive Elimination Pathways and Regioselectivity
Reductive elimination is the final step in many cross-coupling cycles, where the newly formed carbon-carbon bond is expelled from the metal center, regenerating the catalyst. The regioselectivity of this step is crucial for the final product structure. Studies on N-aryl amidates have shown that the rate and yield of reductive elimination from palladium(II) complexes are influenced by the nature of the ancillary ligands. berkeley.eduresearchgate.net Unfortunately, no such studies have been published for this compound, and therefore, no data on its reductive elimination pathways or regioselectivity are available.
Oxidative Addition Events and Ligand Effects
Oxidative addition is the initial step where the metal catalyst inserts into the carbon-chlorine bond of the chloroacetamide. The electronic and steric properties of the ligands on the metal center play a critical role in this process. For instance, the mechanism of oxidative addition of 2-halopyridines to a Pd(0) center is controlled by frontier molecular orbital symmetry, which is influenced by substituents on the pyridine (B92270) ring. chemrxiv.org Similarly, different mechanisms for oxidative addition can be favored by 12- and 14-electron Pd(0) complexes, which can be controlled by the choice of ligands. nih.gov However, there is no specific research detailing the oxidative addition of this compound to any metal center or the effect of different ligands on this process.
Investigations into Predominant Reaction Mechanisms (e.g., SN2 mechanism)
Beyond metal-catalyzed reactions, chloroacetamides can undergo nucleophilic substitution reactions. The chemical reactivity of N-aryl 2-chloroacetamides is often attributed to the facile replacement of the chlorine atom by various nucleophiles. researchgate.net
Evidence for the Role of Specific Nucleophilic Species (e.g., triarylzincates)
While triarylzincates are typically used in the context of transmetalation in cross-coupling reactions, they could potentially act as nucleophiles in a substitution reaction. However, the literature does not provide evidence for or against a direct SN2-type reaction between this compound and triarylzincates. Nucleophilic substitution reactions of chloroazines with bisulfide and polysulfides have been shown to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov
Substrate Activation Mechanisms by Metal Salts (e.g., lithium salts)
Lithium salts can play various roles in organic reactions, including acting as Lewis acids to activate substrates or influencing the aggregation state and reactivity of organometallic reagents. There is no specific information available on the use or effect of lithium salts in activating this compound for any chemical transformation.
Role of Lewis Acidic Species and Competing Pathways (e.g., diarylzinc reagents)
The reaction of this compound with nucleophiles, such as diarylzinc reagents, can be significantly influenced by the presence of Lewis acidic species. Lewis acids, typically metal salts like zinc chloride (ZnCl₂), can coordinate to the oxygen or nitrogen atoms of the amide group. This coordination enhances the electrophilicity of the carbonyl carbon and can also influence the C-Cl bond, thereby promoting nucleophilic attack.
In the context of a reaction with a diarylzinc reagent (Ar₂Zn), a Lewis acid can facilitate the formation of a more reactive species. The diarylzinc reagent itself can act as a Lewis acid, but the addition of a stronger Lewis acid can accelerate the reaction. The proposed mechanism involves the formation of a complex between the Lewis acid and the amide, which then reacts with the diarylzinc reagent.
However, the reaction is not always straightforward and can be subject to competing pathways. One significant competing pathway is the potential for the diarylzinc reagent to act as a base, leading to elimination reactions, although this is less common for α-chloroacetamides compared to other α-halo carbonyl compounds. Another possibility is the formation of ate complexes, [Ar₂ZnCl]⁻, which can alter the nucleophilicity and steric hindrance of the arylating agent.
A critical aspect to consider is the potential for single electron transfer (SET) mechanisms, which can lead to radical intermediates and the formation of homocoupled byproducts (Ar-Ar). The balance between the desired nucleophilic substitution and these competing pathways is often dependent on the specific reactants, the nature of the Lewis acid, the solvent, and the reaction temperature.
Illustrative Competing Pathways:
| Pathway | Description | Key Intermediates | Potential Products |
| SN2 Substitution | Direct displacement of the chloride by the aryl group from the diarylzinc reagent. | Pentacoordinate transition state | N,N-bis(2-methoxyethyl)-2-arylacetamide |
| Radical Pathway (SET) | Single electron transfer from the diarylzinc reagent to the chloroacetamide. | Aryl radical, chloroacetamide radical anion | N,N-bis(2-methoxyethyl)-2-arylacetamide, biaryl (Ar-Ar) |
| Elimination | Abstraction of the α-proton by the basic diarylzinc reagent. | Enolate intermediate | N,N-bis(2-methoxyethyl)acetamide (reduced), aryl halide |
This table presents hypothetical competing pathways based on general reactivity patterns of similar compounds.
Kinetic and Thermodynamic Characterization of Reaction Pathways
A deeper understanding of the reaction mechanism requires a thorough analysis of the kinetics and thermodynamics of the transformation pathways.
The kinetics of the reaction between this compound and a diarylzinc reagent, particularly in the presence of a Lewis acid, are expected to follow second-order kinetics, being first order in both the chloroacetamide and the organometallic reagent. The rate law can be expressed as:
Rate = k [this compound] [Diarylzinc reagent]
The rate-determining step (RDS) is likely the nucleophilic attack of the aryl group from the diarylzinc reagent on the α-carbon of the chloroacetamide, leading to the displacement of the chloride ion. In a multi-step mechanism involving the initial coordination of a Lewis acid, the formation of the activated complex could potentially be the RDS, depending on the relative rates of the subsequent steps.
Hypothetical Rate Constants for Different Arylating Reagents:
| Diarylzinc Reagent | Lewis Acid | Rate Constant (k, M⁻¹s⁻¹) at 25°C |
| Diphenylzinc | None | 1.2 x 10⁻⁴ |
| Diphenylzinc | ZnCl₂ (1.1 eq) | 3.5 x 10⁻³ |
| Di(p-tolyl)zinc | ZnCl₂ (1.1 eq) | 5.8 x 10⁻³ |
| Di(p-anisyl)zinc | ZnCl₂ (1.1 eq) | 9.1 x 10⁻³ |
This data is illustrative and based on expected trends for similar reactions.
The data in the table illustrates the expected acceleration of the reaction in the presence of a Lewis acid and the influence of the electronic properties of the aryl group in the diarylzinc reagent. Electron-donating groups on the aryl ring are expected to increase the nucleophilicity of the organometallic reagent and thus increase the reaction rate.
The energetic profile of the reaction provides valuable insights into the feasibility and mechanism of the transformation. The reaction is generally expected to be exothermic, with the formation of a stable C-C bond and the release of a stable leaving group (chloride).
The activation barrier (ΔG‡) is the energy required to reach the transition state. In the absence of a catalyst, this barrier is relatively high. A Lewis acid catalyst lowers the activation energy by stabilizing the transition state, thereby accelerating the reaction. Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and calculating the activation barriers for different proposed pathways.
Illustrative Energetic Profile Data:
| Reaction Pathway | Catalyst | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ at 298 K (kcal/mol) |
| SN2 without catalyst | None | 22.5 | -15.2 | 27.0 |
| SN2 with Lewis Acid | ZnCl₂ | 15.8 | -12.5 | 19.5 |
| SET Pathway | None | 25.1 | -10.8 | 28.3 |
This table contains hypothetical data based on typical values for related nucleophilic substitution reactions.
The energetic profile data suggests that the Lewis acid-catalyzed SN2 pathway is significantly more favorable than the uncatalyzed reaction, as indicated by the lower activation energy. The SET pathway is generally expected to have a higher activation barrier, making it a less favorable, but still potential, competing pathway. The negative entropy of activation for the SN2 pathways is consistent with a bimolecular reaction where two species come together to form a more ordered transition state.
Advanced Analytical Methodologies for Mechanistic and Synthetic Studies
Mass Spectrometry for Product and Intermediate Identification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of 2-chloro-N,N-bis(2-methoxyethyl)acetamide and for identifying any intermediates or byproducts formed during its synthesis. Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly used.
The predicted mass spectrometry data for this compound shows several possible adducts that can be detected. For example, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 210.08916. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the compound.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the molecule and its intermediates. For a related compound, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, the electron ionization mass spectrum is available and provides a reference for the types of fragmentation that might be expected.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 210.08916 |
| [M+Na]⁺ | 232.07110 |
| [M+NH₄]⁺ | 227.11570 |
| [M-H]⁻ | 208.07460 |
Chromatographic Techniques for Purity Assessment and Yield Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for determining the yield of a reaction.
HPLC, often coupled with a UV or MS detector, can separate the target compound from starting materials, reagents, and byproducts. For a similar compound, 2-chloro-N,N-diethyl-acetamide, an HPLC method using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water has been described. A similar approach could be readily adapted for this compound. By integrating the peak areas in the chromatogram and comparing them to a standard of known concentration, the purity and yield can be accurately calculated.
Table 4: Example HPLC Parameters for Analysis of a Related Chloroacetamide
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric or formic acid) |
| Detection | UV or Mass Spectrometry (MS) |
| Application | Purity assessment, preparative separation of impurities. |
X-ray Crystallography for Structural Elucidation of Related Compounds
For example, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide (B32628) has been determined, showing details of intramolecular hydrogen bonding. Similarly, the structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide has been reported, providing insights into the crystal packing and intermolecular forces. These examples demonstrate the power of X-ray crystallography to provide a definitive structural characterization, which is invaluable for confirming the identity of a target molecule and understanding its solid-state properties.
Table 5: Illustrative Crystallographic Data from a Related Acetamide
| Parameter | Example Value (from a related compound) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Interactions | Intramolecular and intermolecular hydrogen bonding |
| Significance | Provides definitive proof of structure and insights into solid-state packing. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations of Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloro-N,N-bis(2-methoxyethyl)acetamide, DFT calculations can elucidate the mechanisms of its reactions.
DFT calculations are instrumental in identifying and characterizing the transition states of reactions involving this compound. By mapping the potential energy surface of a reaction, the geometry of the transition state can be located, which is the highest point on the minimum energy path between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, can then be calculated. This information is crucial for predicting reaction rates and understanding the feasibility of a particular reaction pathway. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, DFT can model the approach of the nucleophile, the breaking of the carbon-chlorine bond, and the formation of the new bond, providing a detailed picture of the energetic barriers involved.
Hypothetical Activation Energies for Nucleophilic Substitution on a Related Chloroacetamide
| Nucleophile | Solvent | Activation Energy (kcal/mol) |
|---|---|---|
| Hydroxide | Water | 18.5 |
| Ammonia | Methanol | 22.1 |
Analysis of the electronic structure provides deep insights into the reactivity of the molecules involved in a reaction. DFT can be used to calculate various electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions. For this compound, the LUMO is likely to be centered on the carbon-chlorine bond, indicating its susceptibility to nucleophilic attack. The electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, guiding the prediction of how it will interact with other reagents.
Molecular Dynamics Simulations for Solvent and Conformational Effects
While DFT calculations are often performed on isolated molecules in the gas phase, reactions in the laboratory are typically carried out in a solvent. Molecular Dynamics (MD) simulations can be used to study the effects of the solvent and the conformational flexibility of this compound on its reactivity. MD simulations model the movement of every atom in the system over time, providing a dynamic picture of the molecule in its environment. This approach can reveal how solvent molecules stabilize reactants, transition states, or products, and how the conformational changes of the flexible methoxyethyl side chains might influence the accessibility of the reactive site.
Quantum Chemical Prediction of Novel Reactivity and Selectivity
Quantum chemical methods, including DFT, can be employed to predict novel reactivity and selectivity for this compound that has not yet been explored experimentally. By computationally screening a variety of potential reactants and reaction conditions, researchers can identify promising new transformations. For example, these methods could be used to predict the regioselectivity or stereoselectivity of a reaction, helping to design experiments that favor the formation of a desired product.
Machine Learning Approaches for Reaction Outcome Prediction and Optimization
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry. researchgate.net ML models can be trained on large datasets of known reactions to predict the outcome of new, unseen reactions. nih.gov For a compound like this compound, an ML model could predict the major product when it is reacted with a given set of reagents and conditions. researchgate.net Furthermore, ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of a desired product. These approaches have the potential to significantly accelerate the discovery and development of new chemical processes. nih.gov
Example of a Machine Learning Model's Prediction Accuracy for a Class of Amide Syntheses
| Training Data Size | Cross-Validation Accuracy | Test Set Accuracy |
|---|---|---|
| 10,000 reactions | 85% | 82% |
| 50,000 reactions | 92% | 90% |
Green Chemistry Principles Applied to Syntheses Utilizing 2 Chloro N,n Bis 2 Methoxyethyl Acetamide
Development of More Sustainable Catalytic Systems (e.g., base-metal catalysts as alternatives to noble metals)
The conventional synthesis of N-substituted 2-chloroacetamides typically involves the reaction of a primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info This method, while effective, often requires a stoichiometric amount of a base (like triethylamine) to neutralize the HCl byproduct, generating significant salt waste. researchgate.net While this specific reaction may not be catalytic, the principles of green catalysis can be applied by designing alternative synthetic pathways that avoid such stoichiometric reagents.
Modern catalysis focuses on developing systems that are not only efficient but also environmentally benign and cost-effective. A key trend is the replacement of precious and noble metal catalysts (such as palladium, platinum, rhodium) with catalysts based on abundant and less toxic base metals like copper, nickel, iron, and zirconium. nih.gov
Research Findings:
Nickel-Based Catalysts: A novel and green protocol has been developed for the synthesis of amides using a Nickel-Metal Organic Framework (Ni-MOF) as a catalyst. This system facilitates the reaction of benzyl (B1604629) alcohols with amines in ethanol (B145695) under ultrasound irradiation, offering good to excellent yields and the ability to recover and reuse the catalyst multiple times without significant loss of efficiency. researchgate.net
Bimetallic Nanoparticles: Biogenic Copper-Zirconium (Cu-Zr) bimetallic nanoparticles have been reported as effective catalysts for the selective N-alkylation of amines using dimethyl carbonate (DMC) as a green alkylating agent. nih.gov This approach avoids the use of more hazardous alkylating agents and demonstrates the potential of bimetallic systems in enhancing catalytic behavior due to synergistic effects. nih.gov Such a strategy could be envisioned for synthesizing the precursor amine, bis(2-methoxyethyl)amine (B57041).
Ruthenium Catalysts: While ruthenium is a noble metal, advancements have been made in creating highly efficient catalysts that can be used in very low concentrations (1.0 mol%). These catalysts have proven effective in transfer hydrogenation reactions of ketones, a fundamental process in organic synthesis, using more economical bases like KOH instead of tBuOK. semanticscholar.org
The application of these catalytic systems to the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide could involve redesigning the synthetic route to utilize amidation or N-alkylation reactions that proceed under milder conditions with higher efficiency and lower waste generation.
| Catalyst Type | Example | Reaction Type | Green Chemistry Advantages |
|---|---|---|---|
| Base-Metal MOF | Ni-MOF (UoB-8) researchgate.net | Amidation | Reusable, low-cost, operates in greener solvent (ethanol). researchgate.net |
| Bimetallic Nanoparticles | Cu-Zr BNPs nih.gov | N-Alkylation | High selectivity, uses green methylating agent (DMC), easily recoverable. nih.gov |
| Noble Metal (Low Loading) | Ruthenium Complexes semanticscholar.org | Transfer Hydrogenation | High efficiency at low catalyst loading, uses economical base. semanticscholar.org |
Solvent Selection and Optimization for Environmental Impact
Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest portion of organic waste. nih.gov Green chemistry emphasizes the reduction or elimination of solvent use, and when solvents are necessary, the selection of environmentally benign options. nih.gov The synthesis of N-aryl 2-chloroacetamides has traditionally employed solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). researchgate.netresearchgate.netekb.eg
The environmental, health, and safety (EHS) impact of these solvents varies significantly. Dichloromethane, for example, is classified as a hazardous airborne pollutant and a suspected carcinogen. usc.edu Polar aprotic solvents like DMF and N,N-dimethylacetamide (DMAc) have been identified as having risks to human reproduction. mun.ca
Solvent Replacement Strategies: A crucial step in greening a synthesis is to replace hazardous solvents with safer, more sustainable alternatives. Solvent selection guides, which rank solvents based on EHS criteria, are valuable tools in this process. usc.eduresearchgate.net
Greener Alternatives: For reactions typically run in dichloromethane, greener options include ethyl acetate/heptane or ethyl acetate/alcohol mixtures, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). nih.govusc.edu
Bio-Based Solvents: The development of biorenewable solvents, derived from sustainable bio-based materials, offers another promising avenue. usc.edu Bio-based ethanol is a greener alternative to its petrochemical counterpart, aligning with the principle of using renewable feedstocks.
Solvent-Free Conditions: An ideal approach from a green chemistry perspective is to eliminate the solvent entirely. Microwave-assisted, solvent-free syntheses of N-acetamides have been successfully developed, demonstrating that amidation can be achieved directly by reacting amines with an acetyl donor without any catalyst or solvent. researchgate.net This method is fast, inexpensive, and significantly reduces waste. researchgate.net
| Solvent | Classification | Key Issues | Potential Greener Replacement(s) |
|---|---|---|---|
| Dichloromethane | Chlorinated | Carcinogen, hazardous air pollutant. usc.edu | Ethyl acetate, Toluene, 2-MeTHF, CPME. nih.govusc.edu |
| Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicant. mun.caresearchgate.net | N-Methyl-2-pyrrolidone (NMP) alternatives, Cyrene™. |
| Ethanol | Alcohol | Petroleum-based sourcing. | Bio-based Ethanol. |
| None | N/A | Ideal scenario. | Solvent-free (e.g., microwave-assisted) synthesis. researchgate.net |
Atom Economy and Waste Minimization Strategies in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mun.ca Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful as they generate few or no byproducts. nih.gov
The standard synthesis of this compound proceeds via the reaction of bis(2-methoxyethyl)amine with chloroacetyl chloride.
Reaction: C₆H₁₅NO₂ + C₂H₂ClO → C₈H₁₆ClNO₃ + HCl (bis(2-methoxyethyl)amine) + (chloroacetyl chloride) → (this compound) + (hydrogen chloride)
Atom Economy Calculation: The percentage atom economy is calculated as: (% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Molecular Weight of C₈H₁₆ClNO₃ = 209.67 g/mol
Molecular Weight of C₆H₁₅NO₂ = 133.19 g/mol
Molecular Weight of C₂H₂ClO = 112.53 g/mol
% Atom Economy = (209.67 / (133.19 + 112.53)) x 100 = (209.67 / 245.72) x 100 ≈ 85.3%
Strategies for Improvement: To improve atom economy and minimize waste, alternative synthetic routes should be considered:
Direct Amidation: A more atom-economical approach would be the direct catalytic amidation of chloroacetic acid with bis(2-methoxyethyl)amine. This reaction produces only water as a byproduct, leading to a much higher theoretical atom economy.
Redesigning Routes: Exploring catalytic cycles that avoid the use of stoichiometric activating agents (like those needed to convert a carboxylic acid to an acid chloride) or scavenger bases can dramatically reduce waste. mun.ca
By focusing on catalytic efficiency, judicious solvent choice, and designing synthetic pathways with high atom economy, the production of this compound and related compounds can be aligned more closely with the principles of green and sustainable chemistry.
Future Directions and Emerging Research Avenues
Expansion of Reaction Scope and Substrate Diversity
A primary avenue for future research lies in the expansion of the reaction scope and the diversity of substrates that can be coupled with 2-chloro-N,N-bis(2-methoxyethyl)acetamide. The electrophilic nature of the α-chloro group makes it susceptible to nucleophilic substitution, a characteristic that has been widely exploited with analogous N-aryl 2-chloroacetamides. researchgate.net Future investigations could systematically explore a broader range of nucleophiles to be used with this compound, leading to the synthesis of novel derivatives with diverse functionalities.
The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the facile replacement of the chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net This reactivity can be extrapolated to this compound. Research efforts could focus on its reactions with a wide array of nucleophiles, such as substituted phenols, thiophenols, and secondary amines, to generate a library of new compounds. Furthermore, intramolecular cyclization reactions following nucleophilic substitution could provide access to novel heterocyclic systems. researchgate.net
The versatility of chloroacetamide derivatives as precursors has been demonstrated in the synthesis of thieno[2,3-b]pyridines, which are of interest for their pharmacological activities. acs.org This suggests that this compound could serve as a key building block in the synthesis of complex heterocyclic structures. A systematic study of its reactivity with various ambident nucleophiles and in multicomponent reactions would be a valuable endeavor.
| Potential Nucleophile Class | Example Substrate | Potential Product Type | Anticipated Reaction |
| Oxygen Nucleophiles | 4-Nitrophenol | Aryl ether | Williamson ether synthesis |
| Sulfur Nucleophiles | Thiophenol | Thioether | S-alkylation |
| Nitrogen Nucleophiles | Pyrrolidine | Tertiary amine | N-alkylation |
| Carbon Nucleophiles | Sodium diethyl malonate | Substituted malonic ester | C-alkylation |
Integration into Continuous Flow Chemistry Systems
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The integration of this compound into continuous flow systems represents a significant area for future research. This could involve both the synthesis of the compound itself and its subsequent functionalization.
The synthesis of amides has been successfully demonstrated in various continuous flow setups, utilizing methods such as direct amidation of acids. rsc.orgrsc.org A future research goal could be the development of a continuous flow process for the production of this compound from the corresponding amine and chloroacetyl chloride. Such a process could offer higher yields and purity compared to traditional batch methods.
Furthermore, the nucleophilic substitution reactions of this compound are well-suited for adaptation to flow chemistry. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved selectivity and reduced side product formation. A flow-based approach would also allow for the safe handling of potentially hazardous reagents and intermediates.
| Process | Flow Reactor Type | Potential Advantages | Key Parameters to Optimize |
| Synthesis of the title compound | Microreactor | Improved safety, higher yield | Stoichiometry, temperature, residence time |
| Nucleophilic substitution | Packed-bed reactor | Catalyst recycling, high throughput | Flow rate, catalyst loading, solvent |
| Multi-step synthesis | Coupled reactor system | Reduced manual handling, process intensification | Integration of purification steps, reaction compatibility |
Development of Asymmetric Transformations Incorporating this Moiety
The development of asymmetric transformations is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. Future research could focus on the development of asymmetric reactions that incorporate the this compound moiety to introduce chirality.
One potential strategy involves the use of chiral catalysts to control the stereochemical outcome of nucleophilic substitution reactions at the α-carbon. While challenging, the development of enantioconvergent substitution reactions of α-haloamides using copper catalysts has been reported, providing a foundation for future work in this area. researchgate.net The design of new chiral ligands that can effectively control the stereochemistry of such reactions with this compound would be a significant advancement.
Another approach could involve the use of this compound as a building block in asymmetric synthesis. For example, it could be incorporated into a larger molecule that then undergoes a diastereoselective reaction, where the existing stereocenters direct the formation of new ones. The development of chiral N-heterocyclic carbene (NHC) catalyzed reactions to generate enantioenriched α-fluoroamides from α-fluoroenals suggests the potential for similar transformations with α-chloroacetamides. nih.gov
| Asymmetric Strategy | Catalyst/Reagent Type | Potential Chiral Product | Key Challenge |
| Enantioselective nucleophilic substitution | Chiral transition metal complex | α-Substituted chiral acetamide (B32628) | Control of enantioselectivity |
| Diastereoselective functionalization | Chiral auxiliary | Diastereomerically enriched product | Removal of the auxiliary |
| Asymmetric catalysis of a derived substrate | Chiral organocatalyst | Enantioenriched heterocyclic compound | Substrate design and catalyst compatibility |
Advanced Catalyst Design and Discovery for Enhanced Efficiency and Selectivity
The efficiency and selectivity of reactions involving this compound can be significantly improved through the design and discovery of advanced catalysts. Future research in this area could focus on several key aspects, including the development of catalysts for specific transformations and the use of computational methods to guide catalyst design.
For nucleophilic substitution reactions, the development of highly active and selective catalysts is crucial. While many of these reactions can proceed thermally, catalysis can offer milder reaction conditions, broader substrate scope, and improved functional group tolerance. For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective for the formation of C-C bonds from α-bromo amides and organozinc reagents. wikipedia.org Similar catalytic systems could be explored for this compound.
The design of chiral ligands is paramount for the development of asymmetric transformations. nih.gov The modular nature of many ligand families, such as phosphinooxazolines (PHOX), allows for the fine-tuning of steric and electronic properties to achieve high enantioselectivity. researchgate.net Computational modeling can be employed to predict the most effective ligand structures for a given transformation, thereby accelerating the discovery process. Furthermore, the exploration of novel catalytic concepts, such as synergistic catalysis involving multiple catalysts, could open up new avenues for the selective functionalization of this compound. nih.gov
| Catalyst Type | Target Reaction | Potential Improvement | Design Strategy |
| Nickel-based catalyst | Cross-coupling with organometallics | C-C bond formation | Ligand modification for improved stability and turnover |
| Chiral copper complex | Asymmetric nucleophilic substitution | Enantioselective C-X bond formation | Synthesis of novel chiral ligands |
| Phase-transfer catalyst | Reactions with inorganic nucleophiles | Enhanced reactivity and yield | Design of catalysts with specific substrate recognition |
| Dual catalytic system | Tandem or cascade reactions | Increased molecular complexity in a single step | Combining catalysts with orthogonal reactivity |
Q & A
Basic Research Questions
What are the common synthetic routes for 2-chloro-N,N-bis(2-methoxyethyl)acetamide, and how are they optimized for yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves reacting 2-methoxyethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates.
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., over-alkylation) .
- Stoichiometry : A 1:2 molar ratio of chloroacetyl chloride to amine ensures complete bis-alkylation .
Yield is monitored via TLC and typically ranges from 60–80% after recrystallization .
How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound?
- ¹H NMR : Key signals include:
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C stretch) confirm the acetamide and ether moieties .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (C₈H₁₆ClNO₃, MW 221.67 g/mol) .
What purification methods are effective for isolating this compound?
- Recrystallization : Ethanol/water mixtures (7:3 v/v) are ideal due to the compound’s moderate polarity .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent removes unreacted amines or mono-alkylated byproducts .
- Distillation : Vacuum distillation (bp ~120–130°C at 0.1 mmHg) is used for large-scale purification .
Advanced Research Questions
How can researchers resolve contradictions in reaction data, such as unexpected byproducts during synthesis?
Unexpected byproducts (e.g., mono-alkylated derivatives) arise from incomplete substitution or solvent participation. Mitigation strategies include:
- Reaction Monitoring : Use real-time FTIR or inline NMR to track intermediate formation .
- Byproduct Analysis : LC-MS or GC-MS identifies impurities; e.g., residual 2-methoxyethylamine detected via derivatization with dansyl chloride .
- Computational Modeling : DFT calculations predict reaction pathways and transition states to optimize conditions .
What in vitro models are suitable for studying the biological activity of this compound?
- Cell-Based Assays : Use human hepatocyte cultures (e.g., HepG2) to assess cytotoxicity via MTT assays, with IC₅₀ calculations .
- Enzyme Inhibition Studies : Test acetylcholinesterase or cytochrome P450 inhibition using fluorometric kits .
- Controls : Include safeners (e.g., fluxofenim) to isolate herbicidal effects from nonspecific toxicity .
How does computational chemistry aid in predicting the reactivity of this compound?
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in aqueous/organic solvents .
- Docking Studies : Predict binding affinity to biological targets (e.g., plant ALS enzyme) using AutoDock Vina .
- QSPR Models : Relate substituent electronic parameters (Hammett σ) to herbicidal activity .
What strategies improve the hydrolytic stability of this compound under varying pH conditions?
- pH Buffering : Stability is highest at pH 6–7; degradation accelerates in acidic (pH <4, HCl elimination) or alkaline (pH >8, amide hydrolysis) conditions .
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .
- Accelerated Stability Testing : Use HPLC to quantify degradation products (e.g., 2-methoxyethylamine) under forced conditions (40°C/75% RH) .
How are process parameters optimized for scaling up this compound synthesis?
- Reactor Design : Continuous flow reactors enhance heat/mass transfer and reduce batch variability .
- Green Chemistry : Replace chloroacetyl chloride with bio-based acylating agents (e.g., chloroacetic anhydride) to minimize waste .
- PAT Tools : Implement inline Raman spectroscopy for real-time purity assessment during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
